This compound falls under the category of pyrrolidine derivatives, which are characterized by a five-membered nitrogen-containing ring. Its molecular formula is and it has a molecular weight of approximately 180.29 g/mol. The compound's structure includes a cyclohexyl group attached to a pyrrolidine ring, which contributes to its distinct chemical properties and biological activities.
The synthesis of (1-cyclohexylpyrrolidin-2-yl)methanamine can be achieved through several methods, with the most common involving the reaction of cyclohexylamine with pyrrolidine.
The molecular structure of (1-cyclohexylpyrrolidin-2-yl)methanamine features:
The spatial arrangement of atoms within the molecule allows for potential interactions with various receptors and enzymes, making it significant in medicinal chemistry.
(1-Cyclohexylpyrrolidin-2-yl)methanamine can participate in several chemical reactions:
The mechanism of action of (1-cyclohexylpyrrolidin-2-yl)methanamine involves its interaction with specific biological targets:
Research indicates that compounds similar to (1-cyclohexylpyrrolidin-2-yl)methanamine exhibit varied effects on cell signaling and can modulate responses in cellular systems.
The physical and chemical properties of (1-cyclohexylpyrrolidin-2-yl)methanamine include:
(1-Cyclohexylpyrrolidin-2-yl)methanamine has several scientific applications:
Pyrrolidine, a saturated five-membered nitrogen heterocycle, represents a privileged scaffold in modern medicinal chemistry due to its versatile pharmacokinetic and pharmacodynamic properties. This scaffold's significance is evidenced by its presence in 37 United States Food and Drug Administration-approved drugs, spanning therapeutic areas from central nervous system disorders to infectious diseases and oncology [5]. The non-planar ring structure of pyrrolidine enables extensive three-dimensional coverage through pseudorotation, while its sp³-hybridized carbon atoms facilitate exploration of diverse pharmacophore space. Compared to aromatic counterparts like pyrrole, pyrrolidine exhibits superior hydrogen-bonding capacity (pKBHX = 2.59 vs. 0.15 for pyrrole) and enhanced aqueous solubility (LogS = 0.854 vs. -0.175 for pyrrole), making it particularly valuable for addressing drug-like property challenges [3]. These inherent characteristics establish pyrrolidine as a fundamental structural motif for rational drug design, exemplified by derivatives ranging from antihypertensive captopril to antidepressant rolipram and recently approved agents like daridorexant (insomnia) and futibatinib (FGFR-4 inhibitor) [5].
Pyrrolidine derivatives exhibit multifaceted therapeutic applications underpinned by their structural adaptability and capacity for target engagement. Recent advancements highlight their prominence across diverse pharmacological domains:
Anticancer Agents: Pyrrolidine-based compounds demonstrate potent activity against various cancer cell lines through mechanisms including kinase inhibition and DNA interaction. Structure-activity relationship studies emphasize that the nature and position of substituents on the pyrrolidine ring critically influence both activity and selectivity. Certain derivatives have outperformed reference standards in preclinical models, particularly when incorporating aromatic or heteroaromatic substituents that enhance target binding [1].
Enzyme Inhibitors: These compounds show significant inhibitory effects against metabolic enzymes like α-glucosidase (e.g., pyrrolidine amide derivatives with hydroxy phenyl side chains exhibiting IC₅₀ = 98.47 μM) and dipeptidyl peptidase-IV (DPP-IV) (e.g., pyrrolidine sulfonamide derivatives showing 66.32% inhibition) for diabetes management [1] [5]. Their binding modes often involve critical hydrogen bonding and hydrophobic interactions within enzyme active sites.
Antimicrobials: Pyrrolidine hybrids incorporating thiourea, thiazole, or imidazole moieties display broad-spectrum activity against bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Antimicrobial efficacy correlates with substitutions that influence membrane penetration and target affinity (e.g., halogenated phenyl groups enhancing DNA gyrase inhibition) [5].
Central Nervous System Agents: The scaffold's presence in cognition-enhancing agents (e.g., aniracetam) and investigational neuroprotective compounds highlights its blood-brain barrier permeability potential, attributable to optimal physicochemical properties like moderate lipophilicity (LogP ~0.459) and polar surface area (~16.5 Ų) [3] [5].
Table 1: Comparative Analysis of Pyrrolidine Derivatives in Therapeutic Applications
Therapeutic Area | Representative Derivatives | Key Biological Activity | Structural Determinants of Activity |
---|---|---|---|
Oncology | Poly-substituted pyrrolidines | Kinase inhibition (IC₅₀ < 50 nM for PKal inhibitors) | N-Substituents (methyl, ethyl, phenyl); stereochemistry |
Metabolic disorders | Pyrrolidine sulfonamides; dihydroxy pyrrolidines | α-Glucosidase inhibition (IC₅₀ = 98.47 μM); DPP-IV inhibition (66.32%) | Hydroxy phenyl side chains; trifluorophenyl substitutions |
Infectious diseases | N-Benzoylthiourea-pyrrolidine hybrids; 1,2,4-oxadiazole derivatives | DNA gyrase inhibition (IC₅₀ = 120±10 nM) | 4-Chlorophenyl groups; hydroxymethyl furan moieties |
Neuroscience | Prolinol derivatives; spiropyrrolidines | Acetylcholinesterase inhibition (IC₅₀ = 0.029 μM) | Indole rings; dimethoxyphenyl substituents |
(1-Cyclohexylpyrrolidin-2-yl)methanamine incorporates distinctive structural features that enhance its utility in three-dimensional pharmacophore design:
Stereochemical Complexity: The presence of up to two chiral centers (C1 and C2 of pyrrolidine) enables the generation of diastereomers with distinct biological profiles. This enantioselectivity is crucial for selective target interaction, as proteins exhibit chiral discrimination. The absolute configuration influences binding affinity through differential spatial orientation of the aminomethyl group relative to the cyclohexyl moiety [3].
Conformational Dynamics: Pseudorotation of the saturated pyrrolidine ring allows access to multiple low-energy conformers (e.g., envelope and half-chair forms). This intrinsic flexibility enables optimal adaptation to binding pockets, enhancing complementarity with diverse biological targets. Molecular dynamics simulations suggest that the energy barrier between these conformers is sufficiently low (<5 kcal/mol) to permit rapid interconversion at physiological temperatures [3].
Dual Hydrophobic Domains: The compound integrates two distinct hydrophobic elements: 1) the rigid, aliphatic cyclohexyl ring providing substantial lipophilic surface area (FOSA ~225 Ų), and 2) the pyrrolidine core exhibiting moderate polarity. This amphiphilic character facilitates membrane permeability while enabling specific interactions with target proteins. The cyclohexyl group particularly enhances binding to hydrophobic clefts through van der Waals interactions and conformational restriction [3].
Vectoral Display of Functional Groups: The aminomethyl group extends from the pyrrolidine ring with defined spatial orientation relative to the cyclohexyl substituent. This arrangement permits simultaneous engagement with hydrogen-bonding partners and hydrophobic regions within target binding sites. Docking studies indicate that the primary amine can serve as both hydrogen bond donor (e.g., to carboxylate residues) and acceptor (through the lone pair), while the pyrrolidine nitrogen offers additional coordination potential [3] [6].
Table 2: Conformational and Electronic Properties of Key Functional Groups in (1-Cyclohexylpyrrolidin-2-yl)methanamine
Structural Feature | Conformational Parameters | Electronic Properties | Pharmacophoric Role |
---|---|---|---|
Pyrrolidine ring | Pseudorotation barrier: ~3-5 kcal/mol; Puckering amplitude (q₂): 0.4-0.5 Å | N: sp³-hybridized, basic (pKa ~11); Ring dipole: 1.41 D | 3D spatial orientation; Chirality; H-bond acceptance |
Aminomethyl group | Free rotation (3 bonds); Extended conformation preferred | Primary amine: pKa ~9-10; Strong H-bond donor/acceptor | Cationic charge at physiological pH; Hydrogen bonding |
Cyclohexyl moiety | Chair conformation (ΔG ~5 kcal/mol more stable than twist-boat) | Non-polar (LogP contribution: ~2.0); Low polar surface area | Hydrophobic pocket binding; Conformational constraint |
Computational analyses demonstrate that (1-cyclohexylpyrrolidin-2-yl)methanamine exhibits favorable drug-like properties, including:
The stereochemistry at C2 significantly influences molecular recognition. For instance, the (S)-enantiomer may position the aminomethyl group optimally for salt bridge formation with aspartate or glutamate residues, while the (R)-enantiomer could favor alternative binding modes. Similarly, the equatorial versus axial orientation of the cyclohexyl group on the pyrrolidine nitrogen affects overall molecular shape and hydrophobic surface exposure. These features collectively establish (1-cyclohexylpyrrolidin-2-yl)methanamine as a versatile scaffold for developing ligands targeting enzymes, receptors, and protein-protein interaction interfaces requiring three-dimensional complementarity [3] [5].
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: